molecular formula C10H9N3O B3330961 2-Methylquinazoline-4-carboxamide CAS No. 7671-94-5

2-Methylquinazoline-4-carboxamide

Cat. No.: B3330961
CAS No.: 7671-94-5
M. Wt: 187.2 g/mol
InChI Key: NZQVJIFWJATCIT-UHFFFAOYSA-N
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Description

2-Methylquinazoline-4-carboxamide is a quinazoline derivative characterized by a methyl group at position 2 and a carboxamide (-CONH₂) group at position 4. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The substitution pattern on the quinazoline scaffold significantly influences physicochemical properties, synthetic accessibility, and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-6-12-8-5-3-2-4-7(8)9(13-6)10(11)14/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQVJIFWJATCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinazoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
2-Methylquinazoline-4-carboxamide and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells by targeting specific molecular pathways.

  • Case Study: Antitumor Activity Against HepG2 and MCF-7 Cell Lines
    • A study demonstrated that various quinazoline derivatives, including those based on this compound, exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. For instance, compounds with phenyl thiosemicarbazide side chains showed IC50 values of 18.79 µM/L against HepG2 and 13.46 µM/L against MCF-7, indicating strong anticancer activity compared to standard drugs like doxorubicin .
Compound TypeIC50 HepG2 (µM/L)IC50 MCF-7 (µM/L)
Phenyl thiosemicarbazide18.7913.46
N-Azetidinone-4-amino7.098.90
Triazole fused derivatives10.5810.82

Mechanism of Action
The mechanism involves the inhibition of tyrosine kinase receptors (TKR), which are often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells .

Antimicrobial Properties

Antibacterial Activity
Research has shown that this compound exhibits antibacterial properties, making it a potential candidate for developing new antibiotics.

  • Case Study: Antibacterial Efficacy
    • Quinazoline derivatives have been evaluated for their antibacterial activity against various strains of bacteria, demonstrating effective inhibition of bacterial growth through enzyme inhibition mechanisms .

Biological Research

Enzyme Inhibition Studies
The compound has been utilized in studying enzyme interactions, particularly in understanding the inhibition mechanisms of specific enzymes involved in disease processes.

  • Example: Inhibition of Translation Elongation Factor
    • A derivative was identified that inhibits translation elongation factor 2 in Plasmodium falciparum, showcasing its potential in antimalarial drug development .

Material Science

Development of New Materials
In addition to its biological applications, this compound has been explored for its utility in synthesizing new materials with unique properties.

  • Example: Synthesis of Novel Polymers
    • The compound serves as a building block for synthesizing complex quinazoline derivatives that can be used in material science applications such as drug delivery systems and smart materials .

Mechanism of Action

The mechanism of action of 2-Methylquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased bacterial growth .

Comparison with Similar Compounds

Pyridoquinazolinecarboxamides (RNA Polymerase Inhibitors)

Compounds such as N-[2-(4-methylpiperazin-1-yl)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide (37) and 12-oxo-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide (23) share the carboxamide moiety but feature extended fused-ring systems and nitrogen-rich side chains. Key differences include:

  • Molecular Weight : Compound 37 (403 g/mol) vs. Compound 23 (395 g/mol), reflecting side-chain complexity.
  • Synthetic Yield : Lower yields (9.4–16.3%) suggest challenges in introducing bulky substituents .
  • Biological Activity : These analogs target RNA polymerase, highlighting the role of carboxamide-linked amines in enhancing target engagement .

Alkoxy- and Carboxamido-Substituted Quinazolines (Antiplasmodial Agents)

4-Methoxy-N-(2-methylquinazolin-4-yl)benzamide (45) and 4-chloro-2-trifluoromethylquinazoline (49) illustrate substituent effects:

  • Substituent Impact :
    • Compound 45 (2-methyl, 4-methoxybenzamide) has a molecular weight of 293.32 g/mol and a 15% yield.
    • Compound 49 (2-trifluoromethyl, 4-chloro) emphasizes halogenated groups for enhanced electronegativity .
  • Biological Activity : Antiplasmodial efficacy correlates with electron-withdrawing groups (e.g., -CF₃, -Cl) at position 2 .

Comparison to 2-Methylquinazoline-4-carboxamide :
The methyl group at position 2 in this compound may offer metabolic stability compared to halogenated analogs, while the carboxamide group at position 4 could improve hydrogen-bonding capacity for target binding.

Piperazine-Linked Carboxamides

4-Methyl-2-piperazinecarboxamide () shares a carboxamide group but lacks the quinazoline scaffold. Its InChIKey (YAHDLMZDDPWDHQ-UHFFFAOYSA-N) and SMILES (CN1CCNC(C1)C(=O)N) highlight a compact, nitrogen-rich structure. This compound’s relevance lies in demonstrating the versatility of carboxamide substituents in modulating solubility and bioavailability .

Key Research Findings

  • Synthetic Challenges: Bulky substituents (e.g., piperazine, imidazolidinone) correlate with lower yields (9.4–16.3%), suggesting that simpler carboxamides like this compound may be more synthetically accessible .
  • Bioactivity Trends : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance antiplasmodial activity, while nitrogen-rich side chains improve RNA polymerase targeting .
  • Physicochemical Trade-offs : Smaller molecular weights and fewer hydrophobic groups likely improve solubility but may reduce target affinity compared to bulkier analogs.

Biological Activity

2-Methylquinazoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound is a member of the quinazoline family, known for its potential as a building block in synthesizing more complex derivatives. Its structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as cancer treatment and antimicrobial therapy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Research indicates that compounds within the quinazoline family can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition.

  • Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer cell growth, such as dihydrofolate reductase (DHFR) and tubulin polymerization. For instance, derivatives exhibiting low nanomolar GI50 values against human tumor cell lines have been reported .
  • Case Study : A study synthesized various quinazoline derivatives, including this compound, and evaluated their activity against pancreatic and prostate cancer cell lines. The results demonstrated significant cytotoxicity, suggesting that structural modifications could enhance their anticancer properties .
CompoundCell LineIC50 (µM)
This compoundHepG218.79
This compoundMCF-713.46

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

  • Research Findings : The compound exhibited notable activity against MRSA strains, with studies indicating that its derivatives could sensitize resistant bacteria to existing antibiotics . This suggests its potential role in overcoming antibiotic resistance.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes like DHFR and tubulin, inhibiting their function and leading to reduced cell proliferation.
  • Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways, further influencing cellular responses related to growth and apoptosis.

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural components. Studies have shown that modifications at specific positions on the quinazoline ring can significantly enhance biological activity:

  • Position Modifications : Adding functional groups or substituents at positions 6 or 7 on the quinazoline nucleus has been linked to increased cytotoxicity against various cancer cell lines .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinazoline derivatives:

Compound TypeBiological Activity
QuinazolinoneAnticancer, anti-inflammatory
QuinoxalineDistinct pharmacological properties
CinnolineUnique applications in medicinal chemistry

Q & A

Q. What are the common synthetic routes for preparing 2-Methylquinazoline-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via cyclization reactions. A general approach involves:

  • Cyclocondensation : Reacting anthranilic acid derivatives with nitriles or carboxamides under acidic or basic conditions. For example, quinazoline cores are often formed via cyclization of 2-aminobenzamide intermediates with carbonyl-containing reagents .
  • Methylation : Introducing the methyl group at position 2 using "soft" (e.g., methyl iodide) or "hard" (e.g., dimethyl sulfate) methylating agents. Solvent choice (ethanol, acetonitrile, DMF) and reaction duration significantly affect regioselectivity and yield .
  • Optimization : Control pH, temperature, and solvent polarity to minimize side products. For instance, refluxing in ethanol with 6M HCl for 4 hours achieved 90% yield in analogous quinazoline syntheses .

Q. What structural features of this compound contribute to its biological activity?

Key structural determinants include:

  • Quinazoline Core : The planar aromatic system facilitates interactions with enzymes (e.g., kinases) via π-π stacking and hydrogen bonding .
  • Methyl Group at Position 2 : Enhances lipophilicity and steric effects, potentially improving membrane permeability and target binding .
  • Carboxamide at Position 4 : Acts as a hydrogen bond donor/acceptor, critical for binding to active sites of proteins or nucleic acids .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group position) and purity. For example, methyl protons typically resonate at δ 2.4–2.6 ppm in DMSO-d6 .
    • IR : Carboxamide C=O stretches appear at ~1680–1700 cm⁻¹ .
  • Chromatography :
    • HPLC : Use a mobile phase of methanol/water with phosphate buffer (pH 5.5) for resolving polar impurities .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the biological activity of this compound derivatives?

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate specific effects from cytotoxicity .
  • Structural Analog Testing : Compare activity of derivatives (e.g., 7-chloro or 6-methoxy variants) to identify pharmacophores. For example, replacing the methyl group with trifluoromethyl may alter target selectivity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against proposed targets like EGFR or PARP .

Q. What strategies are effective for improving the solubility and bioavailability of this compound?

  • Salt Formation : Convert the carboxamide to a sodium salt via NaOH/EtOH treatment, enhancing water solubility (e.g., 95% yield achieved for similar quinazolines) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) that release the active compound in vivo .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve oral bioavailability, as demonstrated for structurally related heterocycles .

Q. How can reaction mechanisms for methyl group introduction at position 2 be experimentally validated?

  • Isotopic Labeling : Use ¹³C-labeled methyl iodide to track incorporation via ¹³C NMR .
  • Kinetic Studies : Compare reaction rates in polar (DMF) vs. nonpolar (dioxane) solvents to distinguish SN1/SN2 pathways .
  • Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., N-methylated precursors) using flash chromatography .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

  • Parallel Synthesis : Generate a library of derivatives with systematic substitutions (e.g., halogenation at position 7, methoxy at position 6) .
  • 3D-QSAR : Apply CoMFA or CoMSIA models to correlate steric/electronic features with activity data .
  • Enzyme Assays : Test derivatives against purified targets (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylquinazoline-4-carboxamide
Reactant of Route 2
2-Methylquinazoline-4-carboxamide

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